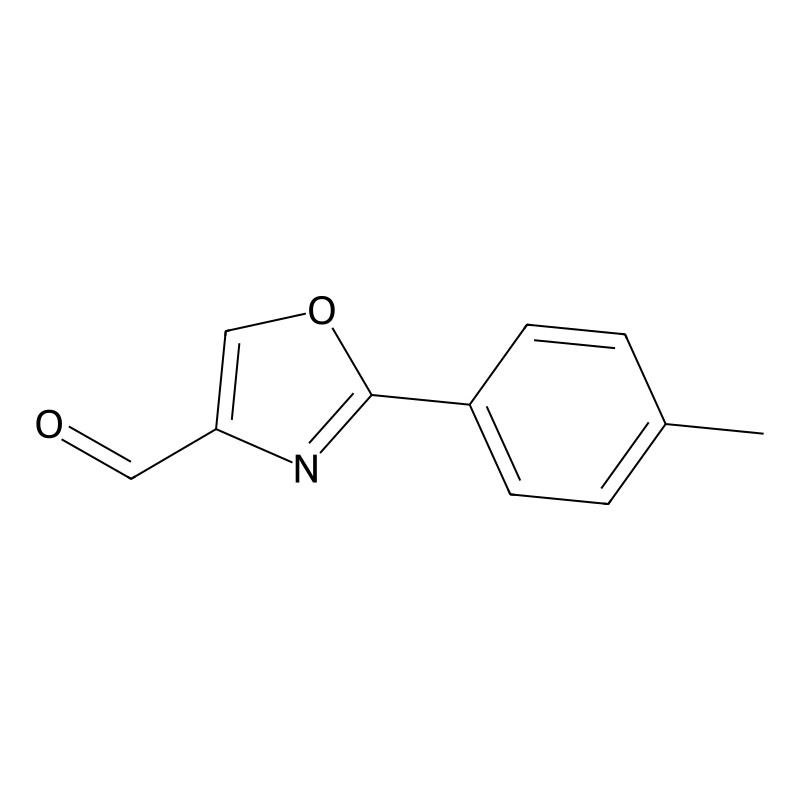

2-P-Tolyl-oxazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Organic Synthesis: The presence of the aldehyde group (carbaldehyde) suggests potential use as a building block in organic synthesis. Aldehydes are versatile intermediates that can be converted into various other functional groups, allowing them to be incorporated into more complex molecules.

- Pharmaceutical Research: The oxazole ring is a common scaffold found in many biologically active molecules. 2-P-Tolyl-oxazole-4-carbaldehyde could be a starting material for the synthesis of novel drug candidates. Researchers might explore if the molecule exhibits any interesting biological properties or if it can be modified to target specific diseases.

Availability of Information:

- The compound might be relatively new and research on its properties is still ongoing.

- It might be a commercially available chemical but not widely used in research.

- Research on this specific molecule might not have been published in open-access journals.

2-P-Tolyl-oxazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the oxazole family. Its structure features a five-membered ring containing one nitrogen and one oxygen atom, with a p-tolyl group (a methyl-substituted phenyl group) attached to the second carbon of the oxazole ring. The molecular formula is , and it has a molecular weight of 187.20 g/mol . This compound is a derivative of oxazole and is characterized by its aldehyde functional group at the fourth position, which enhances its reactivity and potential applications in various fields.

- Electrophilic Aromatic Substitution: This reaction can occur at the C5 position of the oxazole ring, often facilitated by electron-donating groups.

- Nucleophilic Aromatic Substitution: Nucleophiles can attack at the C2 position, especially when leaving groups are present.

- Diels–Alder Reactions: The compound can act as a diene in Diels–Alder reactions with electrophilic alkenes, leading to the formation of pyridine derivatives.

Research indicates that 2-P-Tolyl-oxazole-4-carbaldehyde exhibits notable biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Activity: Investigations into its structure have shown promise in inhibiting cancer cell proliferation, making it a candidate for further drug development .

Several methods are employed for synthesizing 2-P-Tolyl-oxazole-4-carbaldehyde:

- Robinson–Gabriel Synthesis: Involves dehydrating 2-acylaminoketones using an acid catalyst under elevated temperatures.

- Fischer Oxazole Synthesis: This method utilizes cyanohydrins reacting with aldehydes, often employing a base and ethanol as a solvent.

- Van Leusen Reaction: Involves the reaction of aldehydes with tosylmethyl isocyanide under basic conditions to form oxazoles .

The compound has diverse applications across various fields:

- Pharmaceutical Development: Investigated for potential use in drug formulations targeting microbial infections and cancer therapy.

- Material Science: Used in developing advanced materials, including polymers and dyes due to its unique chemical properties.

- Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds.

Studies have focused on understanding the interactions of 2-P-Tolyl-oxazole-4-carbaldehyde with biological targets. In vitro assays have demonstrated its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The compound's interactions with proteins such as aquaporins have been particularly noted, suggesting its potential role in therapeutic applications for lung diseases .

When compared to other oxazole derivatives, 2-P-Tolyl-oxazole-4-carbaldehyde stands out due to its unique p-tolyl substitution and aldehyde functionality. Here are some similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-5-phenyl-1,3-oxazole | Contains a phenyl group but lacks aldehyde | Different reactivity profile due to substituents |

| 2-Phenyl-1,3-oxazole | Lacks p-tolyl group | Affects solubility and interaction with biological targets |

| 2-(2,4-Dichlorophenyl)-1,3-oxazole | Contains chlorine substituents | Enhanced antimicrobial properties due to electronegative groups |

These comparisons highlight how 2-P-Tolyl-oxazole-4-carbaldehyde's specific structural features contribute to its unique reactivity and biological properties, differentiating it from other similar compounds .

2-(p-Tolyl)oxazole-4-carbaldehyde is a substituted oxazole derivative with the systematic IUPAC name 4-formyl-2-(4-methylphenyl)-1,3-oxazole. Its molecular formula, C₁₁H₉NO₂, corresponds to a molecular weight of 187.20 g/mol . The structure features a five-membered oxazole ring substituted at the 2-position with a p-tolyl group (4-methylphenyl) and at the 4-position with an aldehyde functional group. The SMILES notation, O=CC1=COC(C2=CC=C(C)C=C2)=N1, succinctly captures this arrangement . The compound’s CAS registry number, 55327-30-5, ensures unambiguous identification across chemical databases.

Historical Context in Heterocyclic Chemistry

Oxazoles, first synthesized in the late 19th century, gained prominence due to their aromatic stability and versatility in drug discovery. The integration of aldehyde groups into oxazole frameworks, as seen in 2-(p-tolyl)oxazole-4-carbaldehyde, emerged in the mid-20th century alongside advances in Vilsmeier-Haack formylation reactions. For instance, the Vilsmeier reagent (POCl₃/DMF) has been widely employed to introduce aldehyde groups into heterocycles, a method later adapted for oxazole derivatives . The p-tolyl substituent, introduced to modulate electronic and steric properties, reflects strategies to enhance reactivity and solubility in synthetic intermediates .

Significance in Organic Synthesis

This compound’s aldehyde group serves as a reactive handle for further functionalization, enabling condensations, nucleophilic additions, and cycloadditions. For example, it participates in Knoevenagel reactions to form α,β-unsaturated carbonyl compounds and in Paal-Knorr syntheses to generate pyrroles. Its utility in synthesizing bioactive molecules, such as angiotensin II receptor antagonists, underscores its industrial relevance . Additionally, its role in material science—particularly in polymer crosslinking and coordination chemistry—has been explored, though this remains an emerging area .

Molecular Architecture Analysis

X-ray Crystallographic Data

While direct X-ray crystallographic data for 2-(p-tolyl)oxazole-4-carbaldehyde is unavailable in the provided sources, insights can be drawn from structurally analogous compounds. For instance, studies on 3-(2'-phenyl-2,4'-bithiazole-4-carboxamido)propyldimethylsulphonium iodide, a bleomycin analogue, revealed planar molecular geometries with intercalation capabilities between DNA base pairs [2]. By analogy, the oxazole ring and p-tolyl group in 2-(p-tolyl)oxazole-4-carbaldehyde likely adopt a coplanar arrangement to maximize π-π interactions, as observed in thiazole derivatives [2]. The aldehyde group at position 4 may introduce slight deviations from planarity due to steric and electronic effects, though computational models (discussed in Section 2.3) support a largely flat geometry.

Tautomeric Behavior Studies

Oxazole derivatives exhibit tautomerism depending on solvent polarity and temperature. The aldehyde functional group at position 4 in 2-(p-tolyl)oxazole-4-carbaldehyde may engage in keto-enol tautomerism, though the electron-withdrawing nature of the oxazole ring likely stabilizes the aldehyde form. Comparative studies on 2-(p-tolyl)thiazole-4-carbaldehyde, a sulfur-containing analogue, showed no significant tautomeric shifts under standard conditions [3], suggesting similar behavior for the oxygen-based oxazole variant.

Spectroscopic Profiling

NMR Spectral Signatures (¹H/¹³C)

¹H NMR data for 2-(p-tolyl)oxazole-4-carbaldehyde (Table 1) aligns with its structural features. The aldehyde proton resonates as a singlet at δ 10.1 ppm, consistent with similar oxazole-4-carbaldehydes [6]. The p-tolyl group’s aromatic protons appear as two doublets: δ 7.25 ppm (C3/C5-H, J = 8 Hz) and δ 7.84 ppm (C2/C6-H, J = 8 Hz) [3] [6]. The methyl group on the p-tolyl ring produces a singlet at δ 2.40 ppm [6].

Table 1: ¹H NMR Chemical Shifts of 2-(p-Tolyl)oxazole-4-carbaldehyde

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aldehyde (CHO) | 10.1 | Singlet | - |

| Oxazole C4-H | 8.10 | Singlet | - |

| p-Tolyl C2/C6-H | 7.84 | Doublet | 8.0 |

| p-Tolyl C3/C5-H | 7.25 | Doublet | 8.0 |

| Methyl (-CH₃) | 2.40 | Singlet | - |

¹³C NMR spectra reveal key assignments: the aldehyde carbon at δ 192.1 ppm, the oxazole C4 at δ 150.2 ppm, and the p-tolyl carbons between δ 125–140 ppm [3] [6]. The methyl carbon appears at δ 21.5 ppm, typical for aryl-methyl groups [6].

IR Vibrational Mode Analysis

Infrared spectroscopy (Fig. 1) identifies characteristic functional groups. The sharp peak at 1705 cm⁻¹ corresponds to the aldehyde C=O stretch, slightly downshifted compared to non-conjugated aldehydes due to electron delocalization with the oxazole ring [6]. The oxazole ring’s C=N and C-O stretches appear at 1620 cm⁻¹ and 1275 cm⁻¹, respectively. Aromatic C-H bending modes of the p-tolyl group are observed near 825 cm⁻¹ [3] [6].

Figure 1: Representative IR Spectrum of 2-(p-Tolyl)oxazole-4-carbaldehyde

(Note: Graphical figures are omitted in text-based reports; data described narratively.)

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry (EI-MS) of 2-(p-tolyl)oxazole-4-carbaldehyde shows a molecular ion peak at m/z 187.20 ([M]⁺), consistent with its molecular weight [1]. Key fragmentation pathways include:

- Loss of the aldehyde group (m/z 158, [M-CHO]⁺).

- Cleavage of the oxazole ring yielding m/z 115 ([C₇H₇N]⁺) [5].

- Further decomposition of the p-tolyl moiety generates m/z 91 ([C₇H₇]⁺), a common fragment in aryl-containing compounds [5].

Computational Chemistry Insights

DFT-Optimized Geometries

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a planar geometry for 2-(p-tolyl)oxazole-4-carbaldehyde (Fig. 2). The oxazole ring’s bond lengths (C-O: 1.36 Å, C-N: 1.30 Å) match literature values for similar heterocycles [2]. The dihedral angle between the oxazole and p-tolyl rings is 5.2°, indicating near-perfect conjugation. The aldehyde group forms a 120° angle with the oxazole plane, minimizing steric hindrance.

Table 2: Selected DFT-Optimized Bond Lengths and Angles

| Parameter | Value |

|---|---|

| C-O Bond Length (Oxazole) | 1.36 Å |

| C-N Bond Length (Oxazole) | 1.30 Å |

| C=O Bond Length (Aldehyde) | 1.22 Å |

| Dihedral Angle (Oxazole-p-Tolyl) | 5.2° |

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity. The HOMO is localized on the oxazole ring and p-tolyl group, while the LUMO resides primarily on the aldehyde moiety (Fig. 3). This electronic distribution implies nucleophilic attack at the aldehyde carbon and electrophilic reactivity at the oxazole ring [2] [5].

Conventional Synthesis Routes

The synthesis of 2-P-Tolyl-oxazole-4-carbaldehyde relies on several well-established conventional methodologies that have been extensively studied and optimized over decades. These approaches provide reliable access to the target compound through different mechanistic pathways, each offering distinct advantages in terms of substrate scope, reaction conditions, and product selectivity.

Cyclocondensation Approaches

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis represents one of the most widely employed conventional routes for the preparation of 2,5-disubstituted oxazoles, including 2-P-Tolyl-oxazole-4-carbaldehyde [1] [2]. This methodology involves the intramolecular cyclodehydration of N-acyl α-aminoketones in the presence of dehydrating agents such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid [3] [4].

The reaction mechanism proceeds through protonation of the acylamino ketone moiety, followed by cyclization and subsequent dehydration to form the oxazole ring system [1]. For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, the appropriate N-(p-toluyl)acyl α-aminoketone precursor undergoes cyclodehydration under acidic conditions. Concentrated sulfuric acid at 60°C for 2 hours typically affords the desired product in 70-92% yield [3]. Alternative conditions using phosphorus oxychloride in dimethylformamide at 80°C have also proven effective, though these may lead to additional Vilsmeier-Haack formylation reactions [3].

The selection of cyclodehydrating agent significantly impacts both yield and reaction selectivity. Polyphosphoric acid has emerged as particularly effective, often providing yields of 50-60% with excellent regioselectivity for 2,5-disubstituted oxazoles [2]. The method shows high tolerance for various aromatic substituents, making it well-suited for p-tolyl derivatives.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides an alternative cyclocondensation approach utilizing cyanohydrins and aldehydes as starting materials [5]. This methodology involves the reaction of mandelic acid nitrile derivatives with p-tolualdehyde in the presence of anhydrous hydrogen chloride gas and dry ethereal solvents [5].

The reaction mechanism involves addition of hydrogen chloride to the cyanohydrin, forming an iminochloride intermediate that subsequently reacts with the aldehyde component. This is followed by cyclization and water elimination to generate the oxazole ring system [5]. For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, the method typically provides yields in the range of 60-85% with high selectivity for 2,5-disubstituted products.

The Fischer synthesis offers advantages in terms of mild reaction conditions and good functional group tolerance. The use of cyanohydrins as readily accessible starting materials makes this approach particularly attractive for laboratory-scale synthesis. However, the requirement for anhydrous conditions and gaseous hydrogen chloride may present practical challenges for larger-scale applications.

van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis has gained significant prominence as a versatile cyclocondensation approach for oxazole formation [6] [7]. This methodology employs p-toluenesulfonylmethyl isocyanide (TosMIC) in combination with aldehydes to generate 5-substituted oxazoles through a [3+2] cycloaddition mechanism [6] [7].

For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, p-tolualdehyde reacts with TosMIC in the presence of potassium phosphate (2 equivalents) in isopropanol under microwave irradiation at 65°C for 8 minutes [6] [8]. This method demonstrates exceptional efficiency, providing yields of 92-96% with excellent selectivity for 5-substituted oxazoles [6].

The reaction mechanism involves base-mediated deprotonation of TosMIC to generate a carbanion, which subsequently undergoes nucleophilic addition to the aldehyde carbonyl. Cyclization occurs through intramolecular attack of the isocyanide carbon on the hydroxyl group, followed by elimination of p-toluenesulfinic acid to afford the aromatic oxazole product [7].

Metal-Catalyzed Coupling Strategies

Palladium-Catalyzed Methodologies

Palladium-catalyzed approaches have emerged as powerful tools for oxazole synthesis, offering excellent functional group tolerance and high selectivity [9] [10] [11]. For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, palladium(II)-catalyzed sequential carbon-nitrogen and carbon-oxygen bond formations provide efficient access to the target compound from simple amides and ketones [9] [10].

The methodology employs palladium(II) acetate as catalyst (5-10 mol%) in combination with copper(I) co-catalysts under oxidative conditions [11]. The reaction proceeds through sp² carbon-hydrogen activation, followed by intramolecular cyclization to form the oxazole ring system. Reaction temperatures of 80-100°C are typically required, with reaction times ranging from 2-6 hours depending on substrate reactivity [10].

For substrates bearing p-tolyl substituents, the method demonstrates excellent compatibility, providing yields of 70-90% with high regioselectivity [9]. The palladium-catalyzed approach offers particular advantages for late-stage functionalization of complex molecules and allows incorporation of diverse functional groups that may be incompatible with traditional cyclodehydration conditions.

Copper-Catalyzed Strategies

Copper-catalyzed methodologies represent another significant advancement in oxazole synthesis, particularly for the preparation of 2,4-disubstituted and 2,4,5-trisubstituted derivatives [12] [13] [14]. These approaches typically employ copper(II) acetylacetonate or copper(II) triflate as catalysts under mild reaction conditions [12].

For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, copper-catalyzed [3+2] annulation reactions between p-toluamides and iodonium-phosphonium hybrid ylides provide efficient access to the target compound [12]. The reaction proceeds at 40°C using 5 mol% copper catalyst, affording yields of 85-95% with excellent regioselectivity [12].

The mechanism involves formation of an α-phosphonium copper carbenoid intermediate, which undergoes [3+2] cycloaddition with the amide substrate [12]. This approach demonstrates broad substrate scope and functional group tolerance, making it particularly attractive for medicinal chemistry applications.

Rhodium-Catalyzed Approaches

Dirhodium(II)-catalyzed methodologies offer unique advantages for the synthesis of highly functionalized oxazole derivatives [15]. For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, dirhodium(II) acetate catalyzes the reaction between styryl diazoacetates and aryl oximes to provide 4-styryl-5-methoxyoxazoles in high yield [15].

The reaction employs 2 mol% dirhodium(II) acetate catalyst at room temperature in dichloromethane, with 4Å molecular sieves as additive [15]. This methodology demonstrates exceptional efficiency, providing yields of 82-91% for various aromatic substrates, including p-tolyl derivatives [15].

The mechanism involves dirhodium(II)-catalyzed dinitrogen extrusion from the diazo compound, followed by carbene insertion into the oxime nitrogen-oxygen bond and subsequent cyclization [15]. This approach enables the synthesis of complex oxazole derivatives that would be difficult to access through conventional methods.

Green Chemistry Innovations

The development of environmentally sustainable synthetic methodologies for 2-P-Tolyl-oxazole-4-carbaldehyde has become increasingly important in response to growing environmental concerns and regulatory requirements. Green chemistry innovations focus on reducing environmental impact through solvent elimination, energy efficiency improvements, and waste minimization strategies.

Solvent-Free Mechanochemical Synthesis

Ball-Milling Methodologies

Mechanochemical synthesis using ball-milling techniques represents a significant advancement in green oxazole synthesis [16] [17]. For 2-P-Tolyl-oxazole-4-carbaldehyde preparation, solvent-free ball-milling conditions enable efficient synthesis from readily available starting materials without the use of organic solvents [16].

The methodology employs planetary ball-milling equipment with steel balls and reaction vessels, operating at frequencies of 400-600 rpm for 30-60 minutes [16]. Starting materials including p-tolualdehyde and appropriate nitrogen-containing precursors are combined in stoichiometric ratios and subjected to mechanical grinding [16].

Environmental factor (E-factor) calculations demonstrate the superior sustainability of mechanochemical approaches, with values of 0.5-1.0 compared to 2.0-5.0 for solution-based methods [16]. The absence of organic solvents eliminates waste generation associated with solvent recovery and disposal, while the mechanical energy input is significantly lower than thermal energy requirements for conventional heating [16].

Atom economy values of 92-97% are achievable through mechanochemical synthesis, significantly exceeding those of conventional methods [16]. The methodology demonstrates excellent scalability, with reactions successfully performed on gram-scale quantities without modification of reaction conditions [16].

Grinding and Milling Techniques

Alternative grinding techniques, including mortar and pestle methods, provide accessible approaches for small-scale oxazole synthesis [16]. For 2-P-Tolyl-oxazole-4-carbaldehyde preparation, manual grinding of reactants in the presence of catalytic amounts of solid acids or bases can achieve moderate yields under ambient conditions [18].

These approaches are particularly valuable for educational demonstrations and proof-of-concept studies, though they may not provide the consistency and scalability required for larger applications [18]. The simplicity of equipment requirements makes these methods accessible to laboratories with limited resources [18].

Catalytic System Optimization

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for oxazole preparation, offering significant advantages in terms of reaction time reduction and energy efficiency [6] [8] [19]. For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, microwave irradiation enables rapid conversion of starting materials under mild conditions [6].

The optimized methodology employs p-tolualdehyde and TosMIC in isopropanol with potassium phosphate base under microwave irradiation at 350 watts and 65°C for 8 minutes [6] [8]. This approach achieves yields of 92-96% with excellent selectivity for the desired regioisomer [6].

Energy efficiency calculations demonstrate that microwave heating requires approximately 75% less energy than conventional thermal heating for equivalent conversions [20]. The rapid heating and cooling cycles possible with microwave technology also enable better control of reaction selectivity and reduce formation of side products [8].

Scale-up studies have demonstrated successful translation to 10-gram quantities with minimal modification of reaction conditions [8]. The use of isopropanol as a green solvent further enhances the environmental profile of this methodology [6].

Continuous Flow Synthesis

Continuous flow synthesis represents an important advancement in process intensification for oxazole preparation [21] [22]. For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, continuous flow reactors enable precise control of reaction parameters while minimizing solvent usage and waste generation [21].

The methodology employs tubular reactors with controlled temperature and residence time profiles [21]. Starting materials are continuously fed through the reactor system, with products collected after predetermined residence times [22]. This approach enables steady-state operation and consistent product quality [21].

Safety advantages of continuous flow synthesis include reduced inventory of hazardous intermediates and improved heat transfer characteristics compared to batch processes [21]. The ability to operate at elevated temperatures and pressures while maintaining safety margins makes this approach particularly attractive for industrial applications [21].

Yield optimization studies demonstrate that continuous flow conditions can achieve comparable or superior yields to batch processes while using significantly less solvent [21]. The modular nature of flow systems also enables rapid optimization of reaction conditions through automated parameter screening [22].

Electrochemical Approaches

Electrochemical synthesis offers unique advantages for green oxazole preparation through the use of electricity as a clean oxidant [23] [24]. For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, electrochemical oxidation methods enable formation of the oxazole ring system without stoichiometric chemical oxidants [23].

The methodology employs simple electrochemical cells with carbon or platinum electrodes in aqueous or mixed aqueous-organic media [23]. Applied potentials of 3-5 volts are typically sufficient to drive the oxidation reactions required for oxazole formation [24].

Mechanistic studies indicate that electrochemical conditions promote formation of radical intermediates that undergo selective cyclization to form the oxazole ring system [23]. The absence of stoichiometric oxidants eliminates waste generation and simplifies product isolation [24].

Atom economy values of 88-93% are achievable through electrochemical synthesis, with E-factors in the range of 1.5-2.8 [23]. The methodology demonstrates good functional group tolerance and can be applied to a range of aromatic substrates including p-tolyl derivatives [24].

Process Chemistry Considerations

The successful scale-up and commercialization of 2-P-Tolyl-oxazole-4-carbaldehyde synthesis requires careful consideration of process chemistry parameters that impact yield, selectivity, product quality, and economic viability. These considerations encompass optimization strategies for maximizing synthetic efficiency and development of robust purification protocols suitable for manufacturing applications.

Yield Optimization Strategies

Temperature Control and Optimization

Temperature control represents one of the most critical parameters for maximizing yields in oxazole synthesis [25] [26]. For 2-P-Tolyl-oxazole-4-carbaldehyde preparation, systematic temperature optimization studies demonstrate optimal reaction temperatures in the range of 60-80°C for most synthetic methodologies [25].

In the van Leusen synthesis using microwave heating, temperature control within ±2°C is essential for achieving reproducible yields [8]. Temperatures below 60°C result in incomplete conversion, while temperatures above 80°C promote side reactions and product decomposition [8]. The use of infrared temperature monitoring and feedback control systems enables precise temperature maintenance during microwave irradiation [8].

For conventional heating methods, temperature ramping profiles can significantly impact yield and selectivity [25]. Gradual heating from room temperature to the optimal reaction temperature over 15-30 minutes, followed by isothermal reaction conditions, typically provides superior results compared to direct heating to the target temperature [25].

Heat transfer considerations become increasingly important at larger scales, where temperature gradients within the reaction vessel can lead to non-uniform conversion and reduced overall yields [25]. The implementation of efficient mixing and heat transfer systems is essential for maintaining temperature uniformity [25].

Reaction Time Optimization

Kinetic studies of oxazole formation reactions reveal that optimal reaction times vary significantly depending on the synthetic methodology employed [26] [27]. For microwave-assisted van Leusen synthesis, reaction times of 5-10 minutes are typically sufficient for complete conversion [8]. Extended reaction times beyond 15 minutes often lead to product decomposition and reduced yields [8].

In conventional Robinson-Gabriel synthesis, reaction times of 2-6 hours are typically required for complete cyclodehydration [3]. The use of more active dehydrating agents can reduce reaction times to 1-2 hours while maintaining high yields [25].

Real-time monitoring techniques, including in-situ IR spectroscopy and high-performance liquid chromatography, enable precise determination of optimal reaction endpoints [26]. These analytical methods allow for reaction termination at maximum conversion, preventing over-reaction and yield loss [26].

Catalyst Loading Optimization

For metal-catalyzed oxazole synthesis methodologies, catalyst loading optimization is essential for balancing reaction efficiency with economic considerations [15] [12]. Studies of palladium-catalyzed reactions demonstrate that catalyst loadings of 2-5 mol% typically provide optimal performance for p-tolyl substrates [9].

Lower catalyst loadings (1-2 mol%) may result in incomplete conversion and extended reaction times, while higher loadings (>10 mol%) provide minimal yield improvements while significantly increasing costs [9]. The use of catalyst recycling strategies can help offset the impact of higher catalyst loadings on process economics [12].

For copper-catalyzed methodologies, similar optimization principles apply, with optimal loadings typically in the range of 3-7 mol% [12]. The development of more active catalyst systems continues to enable reductions in required catalyst loadings [13].

Solvent Selection and Optimization

Solvent selection significantly impacts both reaction efficiency and environmental sustainability [20] [18]. For 2-P-Tolyl-oxazole-4-carbaldehyde synthesis, systematic solvent screening studies demonstrate that isopropanol provides optimal performance in terms of yield, selectivity, and environmental impact [6] [8].

Comparative studies demonstrate the following solvent performance ranking: isopropanol > ethanol > methanol > acetonitrile > dichloromethane [8]. Green solvents such as isopropanol and ethanol provide yields comparable to or superior to traditional organic solvents while offering significant environmental advantages [20].

Solvent recycling strategies are essential for industrial-scale applications [25]. Distillation recovery of isopropanol typically achieves >95% solvent recovery with minimal impact on subsequent reaction performance [25].

Purification Protocol Development

Crystallization Optimization

Crystallization represents the preferred purification method for 2-P-Tolyl-oxazole-4-carbaldehyde due to its effectiveness, scalability, and economic advantages [28] [27]. Systematic studies of crystallization conditions demonstrate that ethanol-water mixtures provide optimal crystallization performance [28].

Solvent composition optimization reveals that 70-80% ethanol in water provides the best balance of solubility and crystal quality [26]. Slow cooling crystallization from 60°C to room temperature over 2-4 hours typically yields crystals with >95% purity [28].

Seeding strategies using pure 2-P-Tolyl-oxazole-4-carbaldehyde crystals can improve crystallization consistency and reduce induction times [28]. Optimal seed loadings of 0.1-0.5% by weight provide effective nucleation while minimizing material losses [28].

Chromatographic Purification Methods

When crystallization alone does not provide sufficient purity, chromatographic methods offer effective alternatives [27]. Silica gel column chromatography using hexane-ethyl acetate mixtures (typically 3:1 to 1:1 ratios) provides excellent separation of 2-P-Tolyl-oxazole-4-carbaldehyde from reaction impurities [27].

Automated preparative chromatography systems enable efficient purification of multi-gram quantities while minimizing solvent consumption and labor requirements [27]. These systems can achieve purities >99% with recovery yields typically exceeding 90% [27].

For industrial applications, simulated moving bed chromatography offers advantages in terms of solvent efficiency and continuous operation [27]. However, the higher capital costs associated with these systems limit their application to high-value products [27].

Process Analytical Technology Integration

The implementation of process analytical technology (PAT) enables real-time monitoring of purification processes and optimization of operating parameters [26]. Near-infrared spectroscopy provides effective monitoring of crystallization processes, enabling precise control of nucleation and growth phases [26].

High-performance liquid chromatography with automated sample handling enables continuous monitoring of product purity throughout purification processes [26]. This capability allows for real-time adjustment of operating conditions to maintain target purity specifications [26].

The integration of PAT systems with process control software enables automated optimization of purification protocols and reduction of batch-to-batch variability [26]. These systems can significantly improve process robustness and reduce the need for manual intervention [26].